molecular formula C13H16O3 B8730794 ethyl 2-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

ethyl 2-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B8730794
M. Wt: 220.26 g/mol
InChI Key: RMUAWBIRBXWUIO-UHFFFAOYSA-N
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Patent
US07906653B2

Procedure details

A round bottomed flask was flushed with argon and then charged with Pd(OH)2 (316 mg, 10 wt %). The flask was evacuated and back-filled with argon, and then EtOH (5 mL) was added to the catalyst. Ethyl (2E)-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)ethanoate (Example 8, 3.2 g, 13.6 mmol) was added as a solution in EtOH (63 mL). Ammonium formate (4.3 g, 68 mmol) was added, and the reaction mixture was heated to 65° C. After 2 h, the reaction mixture was cooled and filtered through a pad of Celite®, and concentrated under reduced pressure. The reaction mixture was used without further purification according to the method outlined in Example 6 to give the title compound (2.3 g, 78%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.14 (t, 1H), 6.76 (d, 1H), 6.67 (d, 1H), 4.91 (br s, 1H), 4.19 (q, 2H), 3.60 (m, 1H), 2.85-2.88 (m, 1H), 2.76-2.80 (m, 2H), 2.19-2.26 (m, 2H), 1.76-1.82 (m, 1H), 1.26 (t, 3H); GC-MS m/z[M+H]+ 221.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6]/[C:7]/2=[CH:12]\[C:13]([O:15][CH2:16][CH3:17])=[O:14].C([O-])=O.[NH4+]>CCO>[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][CH:7]2[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
COC1=C2CC/C(/C2=CC=C1)=C\C(=O)OCC
Name
Quantity
63 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round bottomed flask was flushed with argon
ADDITION
Type
ADDITION
Details
charged with Pd(OH)2 (316 mg, 10 wt %)
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
back-filled with argon
ADDITION
Type
ADDITION
Details
EtOH (5 mL) was added to the catalyst
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction mixture was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C2CCC(C2=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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